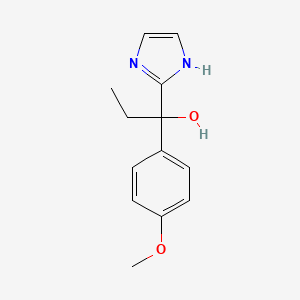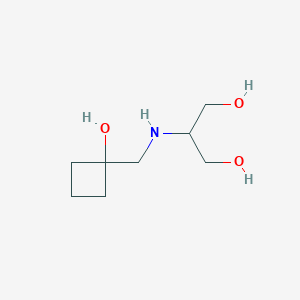
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
Overview
Description
Scientific Research Applications
Synthesis of Aliphatic Cyclic Carbonate Monomers
This compound serves as a starting point for synthesizing functional cyclic carbonate monomers. These monomers are crucial in creating biodegradable polymers for biomedical and environmentally friendly products . The process involves a two-step strategy where the amino group is first reacted with electrophiles to form functional diol intermediates. These intermediates are then cyclized to produce six-membered cyclic carbonate monomers.
Development of Biodegradable Polymers
The synthesized cyclic carbonate monomers can be polymerized to produce homopolymers and copolymers with controlled composition . These polymers have significant potential in the development of next-generation materials, particularly in the biomedical field, where biodegradability is a key factor.
Post-Polymerization Modifications
The primary amine-containing polymers derived from these monomers can undergo post-polymerization modifications. For instance, acidolysis of a t-Boc-derived monomer can be performed to access functional groups that are otherwise difficult to introduce into polymers .
Drug Synthesis and Pharmaceutical Applications
The compound’s structure allows for its use in synthesizing various pharmaceuticals. For example, it can be modified to create compounds like Diphenhydramine Related Compound B, which has applications in allergy and cold medications .
Cardiovascular Drug Precursors
The structural flexibility of “2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol” makes it suitable for developing cardiovascular drug precursors. It can be used to synthesize molecules like Metoprolol EP Impurity N, which is related to beta-blockers used in treating high blood pressure .
Antidiabetic Drug Development
Another application is in the development of antidiabetic drugs. The compound can be a precursor for molecules like Dapagliflozin propanediol monohydrate, a medication used to treat type 2 diabetes .
properties
IUPAC Name |
2-[(1-hydroxycyclobutyl)methylamino]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-7(5-11)9-6-8(12)2-1-3-8/h7,9-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEGXGOEGZGVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



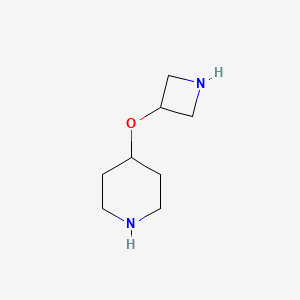
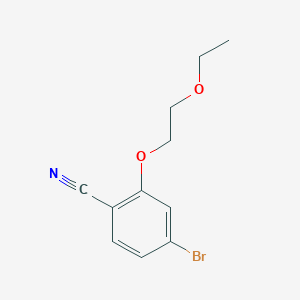


![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)


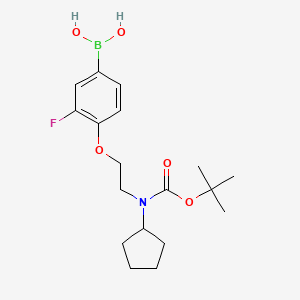
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
